Heraclenin Heraclenin Heraclenin is a natural product found in Halocnemum strobilaceum, Heracleum rapula, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 2880-49-1
VCID: VC20761081
InChI: InChI=1S/C16H14O5/c1-16(2)11(21-16)8-19-15-13-10(5-6-18-13)7-9-3-4-12(17)20-14(9)15/h3-7,11H,8H2,1-2H3/t11-/m1/s1
SMILES: CC1(C(O1)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C
Molecular Formula: C16H14O5
Molecular Weight: 286.28 g/mol

Heraclenin

CAS No.: 2880-49-1

Cat. No.: VC20761081

Molecular Formula: C16H14O5

Molecular Weight: 286.28 g/mol

* For research use only. Not for human or veterinary use.

Heraclenin - 2880-49-1

CAS No. 2880-49-1
Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
IUPAC Name 9-[[(2R)-3,3-dimethyloxiran-2-yl]methoxy]furo[3,2-g]chromen-7-one
Standard InChI InChI=1S/C16H14O5/c1-16(2)11(21-16)8-19-15-13-10(5-6-18-13)7-9-3-4-12(17)20-14(9)15/h3-7,11H,8H2,1-2H3/t11-/m1/s1
Standard InChI Key CTJZWFCPUDPLME-LLVKDONJSA-N
Isomeric SMILES CC1([C@H](O1)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C
SMILES CC1(C(O1)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C
Canonical SMILES CC1(C(O1)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C
Appearance C16H14O5

Natural Sources

Botanical Distribution

Heraclenin has been isolated from several plant species, with the genus Angelica (family Apiaceae) being a particularly significant source. According to phytochemical investigations, heraclenin has been identified in the following Angelica species:

  • Angelica lucida L.

  • Angelica ursina

  • Angelica genuflexa

  • Angelica silvestris

Among these, Angelica lucida represents a newly reported source of heraclenin. In a comprehensive phytochemical study of A. lucida fruits collected from the Botanical Garden of the Department of Pharmacognosy (Medical University of Lublin, Poland), researchers isolated heraclenin along with four other coumarins: imperatorin, isoimperatorin, heraclenol, and oxypeucedanin hydrate .

Isolation and Characterization Techniques

The isolation of heraclenin from plant material typically follows established natural product chemistry protocols. Based on the study of Angelica lucida, the following general procedure can be outlined:

  • Collection and preparation of plant material (typically fruits or aerial parts)

  • Pulverization of dried plant material

  • Sequential extraction with petroleum ether and methanol

  • Concentration of extracts under reduced pressure

  • Chromatographic separation using techniques such as VLC and CC

  • Structure elucidation using spectroscopic methods

For spectroscopic characterization, NMR spectra were recorded in CDCl3 on Bruker instruments (AC 200 at 50 MHz and Avance 400 at 400 MHz), while UV spectra were obtained using a Shimadzu UV-160A spectrophotometer .

Biological Activities

Antimicrobial Properties

Heraclenin has demonstrated significant antimicrobial activity against a range of bacterial pathogens. In comprehensive antimicrobial screening studies, heraclenin was evaluated against both Gram-positive and Gram-negative bacteria, as well as oral pathogens. The minimum inhibitory concentrations (MICs) determined for heraclenin against various bacterial strains are presented in Table 1.

Table 1: Antimicrobial Activity of Heraclenin (MIC values in mg/mL)

Bacterial StrainMIC (mg/mL) ± SD
S. aureus0.80 ± 0.2
S. epidermidis0.82 ± 0.1
P. aeruginosa0.85 ± 0.4
E. cloacae0.85 ± 0.6
K. pneumoniae0.77 ± 0.2
E. coli0.70 ± 0.5
S. mutans0.75 ± 0.2
S. viridans0.83 ± 0.4

While heraclenin shows broad-spectrum antibacterial activity, it is worth noting that its potency (MIC values ranging from 0.70 to 0.85 mg/mL) is lower than that of other coumarins isolated from the same source, such as imperatorin and isoimperatorin, which exhibited MIC values in the range of 0.012-0.070 mg/mL. Interestingly, heraclenin showed no activity against the tested Candida species (C. albicans, C. tropicalis, and C. glabrata) .

Antiplasmodial Activity

Research on the microbial transformation of heraclenin by Aspergillus niger has provided insights into its potential antiplasmodial activity. According to findings, the oxirane ring present in the heraclenin structure appears to be beneficial for its antiplasmodial properties. This structural feature contributes significantly to the compound's biological activity against Plasmodium species, suggesting potential applications in antimalarial drug development .

Other Biological Activities

While the search results focus primarily on heraclenin's antimicrobial and antiplasmodial activities, it's worth noting that coumarins as a class exhibit a diverse range of biological effects. These include:

  • Antitumor activity

  • Photochemotherapy applications

  • Anti-HIV properties

  • Anti-inflammatory effects

  • Anticoagulant actions

  • Antioxidant properties

The specific contribution of heraclenin to these activities requires further investigation, but the established biological profile of related coumarins suggests potential additional applications for this compound .

Structure-Activity Relationship

The biological activities of heraclenin can be understood in the context of structure-activity relationships established for coumarins. Research on coumarins has demonstrated that substitution patterns significantly influence their therapeutic and pharmacological properties. In particular:

  • The presence of hydroxy groups often enhances cytotoxic effects against tumor cell lines, with ortho- or meta-dihydroxycoumarins showing greater cytotoxicity than mono-hydroxycoumarins .

  • The epoxide (oxirane) ring in heraclenin appears to be particularly important for its antiplasmodial activity, as noted in the microbial transformation studies .

  • The antimicrobial activity of coumarins like heraclenin is attributed to the coumarin ring structure, which can inhibit bacterial nucleic acid synthesis. The addition of prenyl groups to the furanocoumarin skeleton typically increases lipophilicity, facilitating passage through bacterial membranes to reach intracellular targets .

Understanding these structure-activity relationships provides valuable insights for potential synthetic modifications of heraclenin to enhance its pharmacological properties.

Microbial Transformation

Microbial transformation represents an interesting approach to modifying the structure of heraclenin and potentially enhancing its biological activities. Research has demonstrated that the fungus Aspergillus niger can transform heraclenin, leading to derivatives with altered biological properties. Such biotransformation processes offer an environmentally friendly alternative to chemical synthesis for creating novel derivatives with potentially improved pharmacological profiles .

The specific transformations performed by A. niger on heraclenin include modifications that affect the compound's antiplasmodial and antibacterial activities. These findings highlight the potential of microbial transformation as a tool for expanding the diversity of heraclenin-derived compounds and optimizing their biological activities .

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